REACTION_CXSMILES
|
[CH3:1]N(C)C=O.P(Cl)(Cl)(Cl)=O.[C:11]1([NH:17][C:18]([C:24]([O:26][CH3:27])=[O:25])=[CH:19][C:20]([O:22][CH3:23])=[O:21])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(Cl)CCl>[N:17]1[C:11]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:1]=[C:19]([C:20]([O:22][CH3:23])=[O:21])[C:18]=1[C:24]([O:26][CH3:27])=[O:25]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC(=CC(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution is stirred for one and one-half hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
To the cooled solution is then added, in small increments
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is thereafter heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
washed with half saturated brine
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated from the aqueous phase
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C(=CC2=CC=CC=C12)C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.074 mol | |
AMOUNT: MASS | 18.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |